Product packaging for Isopropoxytrimethylsilane(Cat. No.:CAS No. 1825-64-5)

Isopropoxytrimethylsilane

Cat. No.: B160341
CAS No.: 1825-64-5
M. Wt: 132.28 g/mol
InChI Key: NNLPAMPVXAPWKG-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Organosilicon Chemistry

The journey of organosilicon chemistry began in the mid-19th century. A pivotal moment occurred in 1863 when French chemist Charles Friedel and American chemist James Crafts successfully synthesized the first organochlorosilane and tetraethylsilane. wikipedia.orgsbfchem.com This breakthrough laid the foundational groundwork for the field. chemicalbook.com

The early 20th century saw significant advancements, largely driven by the pioneering work of English chemist Frederic S. Kipping. wikipedia.org From 1904 to 1937, Kipping and other scientists synthesized numerous simple organosilicon compounds and were the first to identify cyclic and linear polysiloxanes. sbfchem.com Kipping, who utilized Grignard reagents to create alkyl- and arylsilanes, also coined the term "silicone" in 1904. wikipedia.org

A major industrial turning point came after 1940, when the potential applications of polymeric organosilicon compounds became evident. sbfchem.com Researchers like J. F. Hyde at Corning Glass Company, E. G. Rochow at General Electric, and K. A. Andrianov in the former Soviet Union were at the forefront, developing silicone resins, coatings, and various polyorganosiloxane products. sbfchem.com The description of the Müller-Rochow process by Eugene G. Rochow in 1945 was another significant contribution, establishing a method for the direct synthesis of chlorosilanes that became a cornerstone of the modern organosilicon industry. wikipedia.orgchemicalbook.com The field continued to expand, with a notable watershed year in 1968, which saw the development of silyl (B83357) enol ether chemistry and the Peterson olefination reaction, triggering a massive growth in interest that persists today. beilstein-journals.org

Classification of Organosilicon Compounds

Organosilicon compounds are broadly defined as containing at least one silicon-carbon bond. sbfchem.com The versatility of silicon's bonding capabilities allows for a wide array of structures. iust.ac.ir These compounds can be classified based on their structure and the functional groups attached to the silicon atom.

A primary classification distinguishes between monomeric and polymeric compounds. chemicalbook.com

Monomeric Organosilanes: These are low-molecular-weight compounds. dtic.mil This category includes several key functional groups such as:

Silanols: Contain the Si-OH group.

Silyl ethers: Feature a Si-O-C linkage. Isopropoxytrimethylsilane belongs to this class. wikipedia.orgchemicalbook.com

Silyl halides (or Halosilanes): Contain a silicon-halogen bond (e.g., Si-Cl). chemicalbook.com

Silyl hydrides: Contain a silicon-hydrogen bond (Si-H). wikipedia.org

Polymeric Organosilicon Compounds (Silicones): These are high-molecular-weight compounds, most prominently featuring a backbone of repeating silicon-oxygen (–Si–O–) units, known as polysiloxanes. wikipedia.orgsbfchem.com Other types include polysilanes (–Si–Si– backbone) and polycarbosilanes (–Si–C– backbone). sbfchem.com

Structurally, they can also be grouped into linear and cyclic forms. iust.ac.ir The geometry around the silicon atom in most organosilicon compounds is tetrahedral, a result of sp3 hybridized orbitals. iust.ac.ir

Structural Features and Nomenclature of this compound (IPTMS)

This compound (IPTMS) is an organosilicon compound specifically classified as a silyl ether. wikipedia.orgcymitquimica.com It is characterized by a central silicon atom bonded to three methyl groups and an isopropoxy group. cymitquimica.com This structure gives it properties typical of silanes, such as being a colorless liquid with low viscosity. cymitquimica.com

The systematic naming of chemical compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC). wikipedia.org Substitutive nomenclature is the primary method, where a parent structure is modified by replacing hydrogen atoms with other atoms or groups, which are denoted by prefixes or suffixes. qmul.ac.uk

For this compound, the IUPAC name is trimethyl(propan-2-yloxy)silane . scbt.com This name is constructed by identifying the silane (B1218182) core with three methyl substituents (trimethyl) and the attached propan-2-yloxy (isopropoxy) group. The compound is also widely known by several common synonyms.

Table 1: Synonyms for this compound

Name Type Name
IUPAC Name trimethyl(propan-2-yloxy)silane
Common Synonym This compound
Common Synonym Isopropyl trimethylsilyl (B98337) ether
Other Synonym (1-Methylethoxy)trimethylsilane
Other Synonym 2-(Trimethylsilyloxy)propane

| Other Synonym | Trimethylisopropoxysilane |

Source: ChemBK, Santa Cruz Biotechnology. scbt.com

The chemical identity of a compound is fundamentally defined by its molecular formula and weight. These values are crucial for stoichiometric calculations and chemical analysis.

Table 2: Molecular Formula and Weight of this compound

Property Value
Molecular Formula C6H16OSi

| Molecular Weight | 132.28 g/mol |

Source: Tokyo Chemical Industry, Santa Cruz Biotechnology, Sigma-Aldrich. scbt.comtcichemicals.com


Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H16OSi B160341 Isopropoxytrimethylsilane CAS No. 1825-64-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl(propan-2-yloxy)silane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H16OSi/c1-6(2)7-8(3,4)5/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLPAMPVXAPWKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00171300
Record name Trimethyl(1-methylethoxy)silane
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Molecular Weight

132.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1825-64-5
Record name Trimethyl(1-methylethoxy)silane
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Record name Trimethyl(1-methylethoxy)silane
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Record name Trimethyl(1-methylethoxy)silane
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Record name Trimethyl(1-methylethoxy)silane
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Synthesis Methodologies and Reaction Pathways of Isopropoxytrimethylsilane

Established Synthetic Routes to Isopropoxytrimethylsilane

The principal methods for producing this compound involve the direct reaction of isopropanol (B130326) with a silylating agent. These well-established routes are common in both laboratory and industrial applications.

Alcohol Silylation Methods

The silylation of alcohols is a fundamental and widely used protection strategy in organic synthesis. wikipedia.org This process involves replacing the active hydrogen of a hydroxyl group with a trimethylsilyl (B98337) group, which can later be easily removed. wikipedia.org

The direct silylation of isopropanol is a primary route to this compound. This reaction involves treating isopropanol with a suitable silylating agent, which introduces the trimethylsilyl group onto the oxygen atom of the alcohol. An electrochemical approach for the deoxygenative silylation of alcohols has also been described, which suggests that silyl (B83357) ethers like this compound are likely reaction intermediates. chemrxiv.org

A prevalent and effective method for the synthesis of this compound is the reaction of isopropanol with trimethylchlorosilane (TMCS). researchgate.net This reaction results in the formation of this compound and hydrogen chloride (HCl) as a byproduct. researchgate.net To neutralize the generated HCl and drive the reaction to completion, an auxiliary base such as triethylamine (B128534) is typically required. acs.org The choice of solvent also plays a crucial role, with Lewis basic solvents like dimethylformamide (DMF) significantly accelerating the reaction compared to nonpolar solvents like chloroform. acs.org

Reaction Scheme: (CH₃)₂CHOH + (CH₃)₃SiCl ⇌ (CH₃)₂CHOSi(CH₃)₃ + HCl

Data Table: Reaction Components for Silylation of Isopropanol

Reactant 1Reactant 2Catalyst/BaseSolvent (example)ProductByproduct
IsopropanolTrimethylchlorosilaneTriethylamine acs.orgDimethylformamide (DMF) acs.orgThis compoundHydrogen Chloride
Direct Silylation of Isopropanol

Alternative Synthetic Approaches

Besides direct synthesis, this compound can also be formed as a byproduct in certain catalytic reactions.

Homogeneous gold catalysis has become a powerful tool in organic synthesis for activating unsaturated bonds and promoting various transformations. acs.org In some gold-catalyzed reactions, particularly those involving π-activated alcohols like allylic or propargylic alcohols, isopropanol may be used as a solvent or be present as an impurity. In such systems, the gold catalyst can facilitate the transfer of a silyl group, if present, to the isopropanol, leading to the unintended formation of this compound. While specific literature detailing this as a major byproduct is sparse, the general reactivity of gold catalysts towards alcohols suggests this pathway is plausible under relevant conditions.

Mechanistic Investigations of this compound Formation

The mechanism of alcohol silylation has been the subject of extensive study. For the reaction between an alcohol and a silyl chloride like TMCS, several mechanistic pathways are possible depending on the specific reaction conditions, including the solvent, the leaving group on the silicon, and the presence of a nucleophilic activator. nsf.gov

Kinetic studies on the Lewis base-catalyzed silylation of alcohols have revealed that the reaction order can be complex. nsf.govrsc.org For instance, in some isothiourea-catalyzed silylations, the reaction was found to be first order in the alcohol and catalyst, but a higher, non-integer order in the silyl chloride. nsf.govrsc.org This suggests a multi-step mechanism where a second equivalent of the silyl chloride may be involved in forming the reactive intermediate before the rate-determining step. nsf.govrsc.org The rate-determining step is often the nucleophilic attack of the alcohol on a reactive silyl intermediate. nsf.gov The base, such as an amine, typically participates after this rate-determining step. nsf.gov The efficiency and selectivity of the silylation are influenced by the steric and electronic properties of the alcohol, the silylating agent, and the catalyst. acs.orgsc.edu

Role of Catalysts and Promoters in Silylation Reactions

Catalysts and promoters are fundamental to the synthesis of this compound, as they lower the activation energy of the reaction, thereby increasing the reaction rate without being consumed in the process. rsc.orglibretexts.org Their primary role is to enhance the electrophilicity of the silicon atom in the silylating agent or to increase the nucleophilicity of the alcohol.

In silylation reactions using chlorotrimethylsilane, a base is essential and can be considered a promoter or catalyst depending on the specific mechanism. When a stoichiometric amount of a base like triethylamine is used, its primary role is to act as a scavenger for the HCl generated, driving the reaction to completion.

Table 1: Common Catalysts and Promoters in Silylation Reactions

Catalyst/Promoter Type Role in Synthesis of Alkoxysilanes
Amine Bases (e.g., Triethylamine, Pyridine) Base Neutralize HCl byproduct, drive equilibrium forward.
Lewis Acids (e.g., ZnCl₂, MgBr₂) Acid Activate the silylating agent, increasing silicon's electrophilicity.
Acid Catalysts (e.g., Trifluoroacetic Acid) Acid Protonate the alcohol, facilitating nucleophilic attack. researchgate.net

Lewis acids can also catalyze silylation by coordinating to the leaving group of the silylating agent, which makes the silicon center more susceptible to nucleophilic attack by the alcohol. In some specific syntheses, strong acid catalysts like trifluoroacetic acid are used. researchgate.net The choice of catalyst can significantly influence the reaction conditions and yield. For industrial applications, heterogeneous catalysts such as acidic resins are often preferred as they can be easily separated from the product mixture, simplifying the purification process. wikipedia.orgmdpi.com

Stereochemical Considerations in Synthesis

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical consideration in many organic syntheses, especially when chiral molecules are involved. wikipedia.orgmdpi.com However, in the synthesis of this compound, the stereochemical complexity is minimal because the final product is an achiral molecule.

The starting alcohol, isopropanol (CH₃)₂CHOH, is prochiral. This means that while it is not chiral itself, it possesses two identical methyl groups that are stereochemically non-equivalent (enantiotopic). A reaction at one of the two prochiral faces of the carbonyl group in the related ketone (acetone) or substitution of one of the two methyl groups could lead to a chiral center. However, the synthesis of this compound involves the substitution of the hydroxyl proton, a reaction that does not occur at a prochiral center and therefore does not generate a new stereocenter.

Table 2: Analysis of Chirality in this compound Synthesis

Compound Structure Chiral/Achiral Stereochemical Note
Isopropanol (CH₃)₂CHOH Achiral Prochiral, but the reaction does not create a stereocenter.
Trimethylsilyl Group -Si(CH₃)₃ Achiral Symmetrical group.

This contrasts sharply with the synthesis of other silyl ethers where the alcohol or the silicon group is chiral. For example, the synthesis of Si-stereogenic silyl ethers, where the silicon atom itself is a chiral center, is an active area of research and requires sophisticated asymmetric catalysis to control the stereochemical outcome. nih.govacs.org Similarly, when silylating a chiral alcohol, diastereomeric products can be formed, and the stereoselectivity of the reaction becomes a crucial factor. msu.edu

In the specific case of this compound synthesis from achiral starting materials (isopropanol and a trimethylsilyl source), the reaction proceeds without the formation of stereoisomers. Therefore, the elaborate methods used for stereoselective synthesis in other contexts are not necessary. acs.org The lack of stereochemical complexity makes the synthesis of this compound relatively straightforward from a stereochemical perspective.

Advanced Reactivity and Reaction Mechanisms of Isopropoxytrimethylsilane

Hydrolysis and Condensation Reactions

The hydrolysis and condensation of alkoxysilanes like isopropoxytrimethylsilane are fundamental processes in sol-gel science and silicone chemistry. These reactions lead to the formation of siloxane bonds (Si-O-Si), which are the backbone of silicone polymers. mdpi.comwikipedia.org

The initial step in the process is hydrolysis, where the isopropoxy group (-OCH(CH₃)₂) of this compound reacts with water. This reaction cleaves the silicon-oxygen-carbon bond, leading to the formation of a trimethylsilanol (B90980) (a silanol (B1196071) group, Si-OH) and isopropanol (B130326). wikipedia.org This conversion is a key step that precedes the formation of larger silicone structures. wikipedia.org

Hydrolysis Reaction: (CH₃)₃Si-OCH(CH₃)₂ + H₂O ⇌ (CH₃)₃Si-OH + (CH₃)₂CHOH

Following hydrolysis, the newly formed silanol groups are reactive and can undergo condensation reactions. gelest.com Condensation can occur between two silanol groups (water condensation) or between a silanol group and an unreacted isopropoxy group (alcohol condensation). Both pathways result in the formation of a stable siloxane bond (Si-O-Si) and the elimination of a small molecule (water or isopropanol, respectively). unm.edu

Condensation Reactions:

Water Condensation: (CH₃)₃Si-OH + HO-Si(CH₃)₃ → (CH₃)₃Si-O-Si(CH₃)₃ + H₂O

Alcohol Condensation: (CH₃)₃Si-OH + (CH₃)₃Si-OCH(CH₃)₂ → (CH₃)₃Si-O-Si(CH₃)₃ + (CH₃)₂CHOH

Through sequential hydrolysis and condensation steps, a network of siloxane bonds is built, leading to the formation of oligomers and eventually high-molecular-weight polysiloxane polymers. semi.ac.cn The structure of these resulting materials can range from linear chains to complex, cross-linked three-dimensional networks, depending on the reaction conditions and the functionality of the silane (B1218182) precursors used. unm.eduajol.info

The rate of hydrolysis of this compound is significantly influenced by the pH of the reaction medium, with both acid and base catalysis playing a crucial role. unm.eduuomus.edu.iq

Acid Catalysis : Under acidic conditions, the hydrolysis reaction is accelerated. numberanalytics.com The mechanism involves the protonation of the oxygen atom in the isopropoxy group, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water. unm.educeon.rs This protonation step is generally fast. nih.gov Acid catalysis tends to favor the hydrolysis reaction over the condensation reaction, leading to the rapid formation of silanol groups. irb.hr The rate of hydrolysis under acidic conditions is also influenced by steric factors of the alkoxy group. gelest.com

Base Catalysis : In basic media, the hydrolysis is catalyzed by hydroxide (B78521) ions (OH⁻). The hydroxide ion, a strong nucleophile, directly attacks the silicon atom, leading to the displacement of the isopropoxy group. unm.edu Unlike acid catalysis, base-catalyzed hydrolysis often proceeds in parallel with condensation reactions. irb.hr This is because the silanol groups formed are deprotonated to form silanolate anions (Si-O⁻), which are potent nucleophiles that readily react with other silane molecules, promoting condensation. unm.edu

Neutral Conditions : Under neutral pH, the hydrolysis of alkoxysilanes is generally slow. nih.gov The reaction relies on the uncatalyzed attack of water on the silicon center, which has a higher activation energy compared to the catalyzed pathways.

The choice of catalyst not only affects the reaction kinetics but also influences the structure of the final polysiloxane material. Acid catalysis typically results in more linear or weakly branched polymers, while base catalysis often leads to more highly branched or cross-linked structures. unm.edu

CatalystGeneral MechanismEffect on Hydrolysis RateResulting Polymer Structure
Acid Protonation of the alkoxy group, followed by nucleophilic attack by water. unm.educeon.rsAccelerates hydrolysis. numberanalytics.comTends to be more linear or weakly branched. unm.edu
Base Nucleophilic attack of hydroxide ion on the silicon atom. unm.eduAccelerates hydrolysis and condensation. irb.hrTends to be more highly branched and cross-linked. unm.edu
Neutral Slow, uncatalyzed nucleophilic attack by water.Generally slow. nih.govDependent on other reaction conditions.

Formation of Silanol Groups and Siloxane Networks

Role in Piers-Rubinsztajn Reactions

This compound is a key reactant in the Piers-Rubinsztajn (P-R) reaction, a powerful method for forming siloxane bonds under mild conditions. mdpi.comresearchgate.net This reaction involves the dehydrocarbonative condensation of a hydrosilane (containing a Si-H bond) with an alkoxysilane, such as this compound. mdpi.comnih.gov

The core of the Piers-Rubinsztajn reaction is a hydride transfer process. mdpi.comnih.gov The reaction is catalyzed by a strong Lewis acid, most commonly tris(pentafluorophenyl)borane (B72294) (TPFPB). mdpi.comresearchgate.net The catalyst activates the hydrosilane, facilitating the transfer of a hydride ion (H⁻) from the silicon atom of the hydrosilane to the carbon atom of the isopropoxy group of this compound. mdpi.com This transfer results in the cleavage of the carbon-oxygen bond of the isopropoxy group and the formation of a hydrocarbon byproduct (propane in this case). mdpi.comnih.gov

Simultaneously, a new siloxane bond (Si-O-Si) is formed between the two silicon atoms. mdpi.comresearchgate.net This process avoids the use of harsh acidic or basic conditions that can lead to unwanted side reactions and rearrangements in silicone chemistry. mcmaster.ca

Tris(pentafluorophenyl)borane (B(C₆F₅)₃ or TPFPB) is a uniquely effective catalyst for the Piers-Rubinsztajn reaction. mdpi.commdpi.com As a potent Lewis acid, it interacts with the hydrosilane, polarizing the Si-H bond and making the hydride more readily transferable. mdpi.com The reaction can proceed with very low catalyst loadings, often less than 0.1 mol%. rsc.org

The catalytic cycle is believed to involve the formation of an intermediate complex between the TPFPB, the hydrosilane, and the alkoxysilane. While the precise mechanism is complex and can be influenced by factors like trace amounts of water, the essential role of TPFPB is to mediate the hydride transfer from silicon to carbon. mdpi.comrsc.org This catalytic efficiency allows for the controlled and precise synthesis of well-defined silicone structures. mcmaster.ca

The Piers-Rubinsztajn reaction provides a direct and clean route to the formation of siloxane (Si-O-Si) bonds. mdpi.comnih.gov The reaction between a hydrosilane (R₃'Si-H) and this compound ((CH₃)₃Si-OCH(CH₃)₂) in the presence of TPFPB yields a disiloxane (B77578) and propane (B168953) gas.

Piers-Rubinsztajn Reaction: R₃'Si-H + (CH₃)₃Si-OCH(CH₃)₂ --(TPFPB)--> R₃'Si-O-Si(CH₃)₃ + CH₃CH₂CH₃

This methodology is particularly valuable for synthesizing complex and well-defined oligosiloxanes and polysiloxanes. mdpi.comresearchgate.net For example, a linear pentasiloxane with alternating phenyl and ethyl substituted silicon units was synthesized in a multi-step, one-pot procedure starting from this compound, demonstrating the high degree of control achievable with this reaction. mdpi.comresearchgate.net The mild reaction conditions and high yields make the Piers-Rubinsztajn reaction a significant tool in modern polysiloxane chemistry. nih.gov

Reaction ComponentRole
This compound Alkoxysilane reactant; source of the -OSi(CH₃)₃ unit.
Hydrosilane (R₃'Si-H) Hydride donor.
Tris(pentafluorophenyl)borane (TPFPB) Lewis acid catalyst that activates the Si-H bond. mdpi.comresearchgate.net
Propane Volatile hydrocarbon byproduct. mdpi.com
Disiloxane (R₃'Si-O-Si(CH₃)₃) Product with a newly formed siloxane bond.

Formation of Alkoxysilanes (Si-OR) and Silanols (Si-OH)

This compound serves as a versatile reagent in the formation of other alkoxysilanes and silanols, which are key intermediates in silicone chemistry. The transformation into different alkoxysilanes can be achieved through several synthetic strategies. One common method involves the reaction of this compound with alcohols in the presence of an acid catalyst. gelest.com For instance, the reaction with a diol in an inert solvent like tetrahydrofuran (B95107) (THF), ether, or toluene (B28343), catalyzed by a few drops of concentrated hydrochloric acid or trimethylchlorosilane, proceeds to completion in under 30 minutes. gelest.com This facility allows for the straightforward synthesis of a variety of silyl (B83357) ethers. organic-chemistry.orgwikipedia.org

The formation of silanols (Si-OH) from this compound can occur through hydrolysis. In the presence of water, particularly with acid or base catalysis, the isopropoxy group can be cleaved to yield a trimethylsilanol and isopropanol. mdpi.com Furthermore, the Piers-Rubinsztajn reaction, which involves the tris(pentafluorophenyl)borane (TPFPB) catalyzed reaction of hydrosilanes with various oxygen-containing compounds, provides another route to these functionalities. mdpi.com When hydrosilanes react with water in the presence of TPFPB, silanols are formed. mdpi.comresearchgate.net Similarly, their reaction with alcohols yields alkoxysilanes. mdpi.comresearchgate.net These reactions are significant as they expand the toolkit for the controlled synthesis of siloxane materials under mild conditions. researchgate.net

The table below summarizes the conditions for the formation of alkoxysilanes and silanols from this compound.

ProductReactant(s)Catalyst/Conditions
Alkoxysilane (R-O-Si(CH₃)₃)Alcohol (R-OH)Acid catalyst (e.g., HCl)
Silanol ((CH₃)₃Si-OH)WaterAcid or base catalysis
AlkoxysilaneHydrosilane, AlcoholTPFPB
SilanolHydrosilane, WaterTPFPB

Metathetic Exchange of Functional Groups

Metathetic exchange reactions involving this compound provide a pathway for the redistribution of functional groups, particularly in the presence of a catalyst like tris(pentafluorophenyl)borane (TPFPB). mdpi.com This process involves the exchange of substituents between two silicon centers. mdpi.com An example of this is the TPFPB-mediated hydride exchange between two different silicon compounds, leading to a metathetic exchange of their functional groups. mdpi.com For instance, a reaction between an alkoxysilane and a hydrosilane can result in the exchange of the alkoxy group and the hydride.

Research has shown that in the synthesis of hyperbranched polysiloxanes from dimethoxymethylsilane (B7823244) catalyzed by TPFPB, a small amount of CH₃Si(OCH₃)₃ is detected as a functional group exchange product. mdpi.com This indicates that metathetic exchange can occur as a side reaction in polymerization processes. The reaction of metal halides with silylene compounds can also lead to the formation of adducts where functional groups are exchanged. nih.gov These exchange reactions are crucial in the synthesis of complex organosilicon structures and in understanding the reaction mechanisms of silicon-based polymerizations.

One-Pot Procedures for Oligosiloxane and Polysiloxane Synthesis

This compound is a valuable starting material in one-pot procedures for the synthesis of well-defined oligosiloxanes and polysiloxanes. mdpi.combohrium.com These methods are highly desirable as they simplify synthetic protocols and can lead to materials with controlled sequences and architectures. bohrium.com A notable example is a one-pot process that combines two TPFPB-catalyzed reactions: the hydrosilylation of a carbonyl compound with a dihydrosilane and the subsequent condensation of the resulting oligosiloxane with another dihydrosilane. mdpi.com This iterative approach allows for the precise, sequence-controlled synthesis of linear, branched, and cyclic oligosiloxanes. bohrium.com

For example, starting from this compound, a linear pentasiloxane with alternating diphenylsiloxy (Ph₂SiO) and diethylsiloxy (Et₂SiO) units was synthesized in seven steps within a single pot over three hours, achieving a final yield of 70%. mdpi.com This highlights the efficiency and control offered by such one-pot methodologies. The synthesis of hyperbranched polysiloxanes has also been achieved in a one-pot reaction by the slow addition of dimethoxymethylsilane to a toluene solution containing catalytic amounts of TPFPB. mdpi.com These hyperbranched polymers, with their high functionality, have potential applications as cross-linking agents or adhesion promoters. mdpi.com

The development of these one-pot syntheses represents a significant advancement in silicone chemistry, moving beyond traditional stepwise condensations of silanols with chlorosilanes. researchgate.netbohrium.com

Product TypeSynthetic ApproachCatalystKey Features
Sequence-controlled oligosiloxanesIterative dehydrocarbonative cross-coupling and hydrosilylationB(C₆F₅)₃Precise sequence control, applicable to linear, branched, and cyclic structures. bohrium.com
Linear pentasiloxaneSequential TPFPB-catalyzed reactionsTPFPB70% yield in 3 hours. mdpi.com
Hyperbranched polysiloxanesControlled addition of dimethoxymethylsilaneTPFPBProduces highly functional polymers. mdpi.com

Nucleophilic Substitution Reactions

As a Leaving Group

In the context of nucleophilic substitution reactions, the isopropoxy group of this compound can function as a leaving group, although it is generally considered a poor one compared to halides or sulfonates. masterorganicchemistry.comwikipedia.org The departure of the isopropoxy group is facilitated when the silicon atom is attacked by a nucleophile. encyclopedia.pubibchem.com The reactivity in such substitutions is often enhanced by the use of catalysts or by converting the isopropoxy group into a better leaving group. For instance, in the presence of a Lewis acid, the oxygen of the isopropoxy group can coordinate, making the silicon atom more electrophilic and facilitating the departure of the isopropoxy moiety.

The concept of a leaving group is central to understanding substitution reactions. A good leaving group is typically a weak base, meaning its conjugate acid is strong. masterorganicchemistry.com While the isopropoxy group itself is not an ideal leaving group, its departure can be driven by the formation of a stable silicon-based product. The trimethylsilyl (B98337) group, once detached, can react with various species in the reaction mixture.

As a Nucleophile in Specific Transformations

While the silicon atom in this compound is electrophilic, the oxygen atom of the isopropoxy group possesses lone pairs of electrons, allowing it to act as a nucleophile in certain reactions. For example, it can attack electrophilic centers, although this reactivity is less common than its role as a silylating agent. In the presence of a strong acid, the oxygen can be protonated, activating the molecule for subsequent reactions.

More significantly, related silyl enol ethers, which share structural similarities, are well-known nucleophiles in reactions like the Mukaiyama aldol (B89426) addition. While this compound itself does not have the enol ether structure, its oxygen atom can participate in nucleophilic attack, for instance, on highly reactive electrophiles or in intramolecular processes. The nucleophilicity of the oxygen is, however, generally lower than that of other oxygen-based nucleophiles like alkoxides or hydroxides due to the steric bulk and electronic effects of the trimethylsilyl group.

Role as a Fluoride (B91410) Scavenger in Organic Synthesis

This compound has found a crucial application in organic synthesis as a fluoride scavenger. nih.govnih.gov This is particularly important in reactions where fluoride ions are used for deprotection, such as the removal of silyl protecting groups (e.g., tert-butyldimethylsilyl, TBS), and the excess fluoride needs to be quenched to prevent undesired side reactions. nih.gov

In the synthesis of RNA, for instance, after the deprotection of 2'-hydroxyl groups using a fluoride reagent, this compound is added to the reaction mixture. nih.gov It reacts with the excess fluoride ions, effectively removing them from the solution. nih.govnih.gov This prevents potential cleavage of other silyl groups or other fluoride-sensitive functionalities present in the molecule. The reaction of this compound with fluoride likely proceeds via the formation of a fluorotrimethylsilane (B1212599) and an isopropoxide anion. The use of this compound as a fluoride scavenger is a mild and efficient method to control the reactivity of fluoride ions in complex synthetic sequences. nih.gov This is also utilized in the workup of reactions involving the generation of non-hydrolyzable ATP analogs where excess fluoride is present. nih.gov

ApplicationContextPurpose
RNA SynthesisPost-deprotection of 2'-hydroxyl groupsTo remove excess fluoride reagent and prevent side reactions. nih.govnih.gov
Oligonucleotide PurificationAfter deprotection of 2'-hydroxyl groupsTo quench excess fluoride reagent before purification. nih.gov
Synthesis of ATP analogsTrapping enzyme-RNA complexesTo remove excess fluoride used in generating ADP•BeF₃. nih.gov

Prevention of Desilylation in Multistep Syntheses

In complex, multistep organic syntheses, particularly those involving silyl ether protecting groups, premature or undesired desilylation can significantly compromise the strategic integrity of the synthesis, leading to side reactions and reduced yields. This compound has emerged as a critical reagent for mitigating this issue, primarily by acting as a scavenger for reagents that would otherwise cleave the silyl ethers. Its most prominent role is as a fluoride ion scavenger.

Silyl protecting groups, such as the tert-butyldimethylsilyl (TBDMS) group, are frequently removed using fluoride ion sources like tetrabutylammonium (B224687) fluoride (TBAF). However, residual fluoride ions or fluoride generated as a byproduct in certain reactions can lead to the unintended removal of silyl groups at the wrong stage of a synthetic sequence. This compound is employed to quench these reactions, effectively neutralizing the fluoride source and preventing unwanted desilylation.

Detailed research findings demonstrate the efficacy of this approach. In the synthesis of oligonucleotides, where the 2'-hydroxyl group of ribose is often protected as a silyl ether, fluoride-mediated deprotection is a standard final step. umich.edu However, fluoride ions can cause issues if present during intermediate steps. For instance, during the synthesis of a deoxyguanosine phosphoramidite (B1245037), a displacement reaction generated fluoride ions, which in turn caused unwanted desilylation of TBDMS protecting groups. The introduction of this compound as a fluoride scavenger allowed the desired transformation to proceed smoothly without this "concomitant desilylation". nih.gov This intervention was crucial for the success of the subsequent steps, which ultimately led to the desired product in a 41% yield over two steps. nih.gov In another study, a moderate yield of 56% for a fluorinated nucleoside was attributed to a small amount of desilylation, highlighting the negative impact that even minor, uncontrolled desilylation can have. nih.gov

The mechanism of quenching involves the rapid reaction of this compound with fluoride ions to form the volatile and stable trimethylsilyl fluoride (TMSF) and an isopropoxide anion. This process effectively sequesters the fluoride, halting the desilylation process. google.com This technique is so reliable that it is incorporated into standard protocols for RNA synthesis. After a fluoride-mediated deprotection step, this compound is added to quench the reaction. The mixture is often briefly heated, which helps to vaporize the volatile byproducts, including the trimethylsilyl fluoride adduct, simplifying the purification process. google.com This quenching step is vital for isolating the crude RNA and preventing degradation before purification. google.comnih.gov

The application of this compound as a desilylation preventative is a key strategy for maintaining the integrity of protecting group schemes in syntheses where fluoride ions are present, either as reagents or byproducts.

Impact on Reaction Yields and Purity

By preventing undesired desilylation, this compound ensures that the planned synthetic route is followed, minimizing the formation of impurities. As noted in oligonucleotide synthesis, preventing the premature removal of silyl protecting groups is essential for obtaining a high-purity final product, as the resulting impurities can be very difficult to separate. nih.govgoogle.com The use of this compound to quench deprotection reactions effectively stops the reaction at the desired point, preventing further degradation or side reactions and leading to a cleaner crude product that is easier to purify. google.com

This compound also contributes to high yields when used as a primary reactant. In the synthesis of well-defined, sequence-specific siloxane oligomers, this compound serves as a key starting material. A one-pot process combining hydrosilylation and condensation reactions, starting from this compound, was used to prepare a linear pentasiloxane in seven steps over three hours with a final yield of 70%. mdpi.com This protocol is noted for its mild reaction conditions and the high yield and purity of the resulting products. mdpi.com Similarly, the synthesis of star-shaped oligosiloxanes via Piers-Rubinsztajn condensation using reagents like tetrapropoxysilane has been shown to proceed in very high yields, reaching up to 97%. mdpi.com

The following table summarizes research findings on the impact of this compound on reaction outcomes.

Synthetic Context Role of this compound Observed Impact on Yield and Purity Reference
Synthesis of a fluorinated nucleosideFluoride ScavengerPrevented "concomitant desilylation," enabling a subsequent two-step transformation to proceed with a 41% yield. Without it, undesired desilylation was observed. nih.gov
Quenching of RNA deprotectionQuenching AgentQuenched the fluoride-mediated reaction, allowing for the isolation of crude RNA as a white pellet after workup. This step is crucial for preventing product degradation and simplifying purification. google.com
Synthesis of linear pentasiloxaneStarting MaterialUsed in a one-pot, seven-step synthesis to produce the target oligomer with a final yield of 70% under mild conditions. mdpi.com
Synthesis of star oligosiloxaneReactant (related alkoxysilane)In a related P-R condensation, a 97% yield was achieved for the synthesis of tetrakis(pentamethyldisiloxane)silane under mild conditions. mdpi.com

Applications of Isopropoxytrimethylsilane in Advanced Chemical Synthesis

Protecting Group Chemistry in Organic Synthesis

In the realm of multi-step organic synthesis, protecting groups are crucial for temporarily masking reactive functional groups to prevent unwanted side reactions. organic-chemistry.orgwikipedia.org Organosilanes, in particular, have proven to be highly effective for protecting reactive hydrogen functionalities like those in alcohols and amines. gelest.com Isopropoxytrimethylsilane serves as an excellent reagent for this purpose. gelest.com

This compound is utilized for the protection of hydroxyl groups by converting them into trimethylsilyl (B98337) (TMS) ethers. gelest.comharvard.edu This transformation is valuable because silyl (B83357) ethers are generally stable under a variety of reaction conditions but can be removed selectively when needed. gelest.commasterorganicchemistry.com The reaction involves treating a substrate containing a hydroxyl group with this compound, often in the presence of a catalytic amount of acid, such as hydrochloric acid or trimethylchlorosilane, in an inert solvent like THF, ether, or toluene (B28343). gelest.com This process is typically rapid, often completing in under 30 minutes. gelest.com

The choice of a silyl protecting group is critical, and the trimethylsilyl group offered by this compound provides a certain level of reactivity that can be advantageous. gelest.com The stability of the resulting silyl ether is influenced by steric and electronic factors of the surrounding molecular environment. gelest.com

Table 1: Comparison of Silyl Protecting Groups

Silyl Group Common Abbreviation Relative Ease of Removal
Trimethylsilyl TMS Most Reactive
Triethylsilyl TES Intermediate
tert-Butyldimethylsilyl TBS/TBDMS Less Reactive
Triisopropylsilyl TIPS Very Hindered

This table provides a generalized comparison of the reactivity of common silyl ether protecting groups.

A key aspect of protecting group chemistry is the ability to selectively remove the protecting group without affecting other sensitive functionalities in the molecule. gelest.comresearchgate.net The deprotection of trimethylsilyl ethers, formed using reagents like this compound, can be achieved under various conditions. gelest.com

Common methods for cleaving Si-O bonds include treatment with a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), due to the exceptionally strong silicon-fluorine bond. harvard.edumasterorganicchemistry.com Acidic or basic hydrolysis can also be employed for deprotection. researchgate.netgelest.com The specific conditions for deprotection can be fine-tuned to achieve selectivity, allowing for the removal of a TMS group in the presence of less reactive silyl ethers like TBS or TBDPS. gelest.comresearchgate.net This orthogonality is a cornerstone of modern synthetic strategy. For instance, the relative stability of silyl ethers towards acid-catalyzed hydrolysis generally follows the trend: TMS < TES < TBS < TBDPS < TIPS. gelest.com This differential reactivity allows chemists to design synthetic routes where different hydroxyl groups can be deprotected at various stages of a synthesis. researchgate.net

Protection of Hydroxyl Groups as Trimethylsilyl Ethers

Precursor in Organosilicon Materials Science

Organosilicon compounds are fundamental building blocks in materials science due to their unique properties. sbfchem.comwikipedia.org this compound serves as a valuable precursor in the synthesis of more complex organosilicon compounds and silicon-based materials. cymitquimica.comresearchgate.net

This compound can be used to introduce the trimethylsilyl group into various organic molecules, facilitating the construction of intricate organosilicon structures. chemicalbook.com These reactions often involve the nucleophilic displacement of the isopropoxy group. The resulting compounds can serve as intermediates in the synthesis of a wide array of organosilicon products. researchgate.net The reactivity of this compound allows for its participation in reactions leading to the formation of complex siloxanes and other silicon-containing compounds. The field of organosilicon chemistry has a rich history, with the first organosilicon compound, tetraethylsilane, being synthesized in 1863. sbfchem.comwikipedia.org

This compound's reactivity with moisture allows it to act as a precursor for silicon-based materials. cymitquimica.com Upon hydrolysis, it forms silanol (B1196071) groups, which can then undergo condensation to form siloxane networks (Si-O-Si linkages). cymitquimica.comwikipedia.org This property makes it useful as a surface modifier and a component in the formulation of coatings and adhesives. cymitquimica.com The resulting materials can exhibit enhanced properties such as hydrophobicity and thermal stability. sbfchem.comrsc.org The synthesis of silicon-based ceramics from organosilicon polymers is another area of application, where the polymer precursor is pyrolyzed to yield the ceramic material. researchgate.net

Synthesis of Complex Organosilicon Compounds

Reagent in Polymer Chemistry and Siloxane Synthesis

This compound finds application in polymer chemistry, particularly in the synthesis and modification of siloxane polymers (silicones). nih.govgoogle.com Siloxanes are polymers with a repeating silicon-oxygen backbone and are known for their thermal stability, flexibility, and biocompatibility. wikipedia.orgnih.gov

The controlled hydrolysis and condensation of alkoxysilanes like this compound are fundamental to the synthesis of polysiloxanes. mdpi.comresearchgate.net The process can be tailored to produce polymers with specific properties and functionalities. For instance, this compound can be used in the end-capping of polymer chains or as a co-monomer in polymerization reactions to control the molecular weight and properties of the final silicone product. The reactivity of the Si-O bond in this compound allows for its incorporation into polymer structures through various polymerization techniques. nih.govgoogle.com

Table 2: Chemical Compounds Mentioned

Compound Name Synonym(s) Molecular Formula
This compound Isopropyl trimethylsilyl ether; Trimethyl(1-methylethoxy)silane C₆H₁₆OSi
Trimethylchlorosilane Chlorotrimethylsilane C₃H₉ClSi
Tetrabutylammonium fluoride TBAF C₁₆H₃₆FN
Tetraethylsilane C₈H₂₀Si
Polydimethylsiloxane PDMS (C₂H₆OSi)n
Silanol H₄O₂Si

Iterative Synthesis of Siloxanes

The iterative synthesis of siloxanes, which are polymers with a silicon-oxygen backbone (Si-O-Si), can be achieved with a high degree of control using this compound as a starting or terminating reagent. A notable method is the Piers-Rubinsztajn reaction, which involves the condensation between a hydrosilane (containing a Si-H bond) and an alkoxysilane (containing a Si-OR bond) like this compound. researchgate.netmdpi.com This reaction is catalyzed by the Lewis acid tris(pentafluorophenyl)borane (B72294) (TPFPB) and proceeds under mild conditions with high yields, forming a siloxane bond and releasing a hydrocarbon as a byproduct. researchgate.net

This sequential and controlled approach allows for the step-by-step construction of siloxane chains. For instance, researchers have demonstrated a one-pot process starting from this compound to produce a linear pentasiloxane with a specific, alternating structure. researchgate.netmdpi.com This level of precision is a significant advancement over traditional methods that often yield a mixture of products. nih.gov

ParameterDetailsSource(s)
Starting Reagent This compound researchgate.net, mdpi.com
Reaction Type Iterative Condensation (Piers-Rubinsztajn) researchgate.net, mdpi.com
Example Product Linear pentasiloxane with alternating Ph₂SiO and Et₂SiO units mdpi.com
Process Duration 3 hours mdpi.com
Final Yield 70% mdpi.com
Key Catalyst Tris(pentafluorophenyl)borane (TPFPB) researchgate.net, mdpi.com

Synthesis of Well-Defined Oligosiloxanes

Building upon iterative methods, this compound is instrumental in synthesizing well-defined oligosiloxanes—short-chain siloxane polymers with a specific, controlled sequence and length. mdpi.comresearchgate.net Traditional industrial methods, such as the hydrolysis of chlorosilanes or the ring-opening polymerization of cyclic siloxanes, often lack control over the final molecular structure. nih.govresearchgate.net

A creative strategy developed by Sato et al. employs a one-pot process that combines two reactions catalyzed by TPFPB: the hydrosilylation of a carbonyl compound and the subsequent Piers-Rubinsztajn condensation. mdpi.comresearchgate.net This allows for the synthesis of oligosiloxanes with a sequence-specific structure. mdpi.comresearchgate.net The use of well-defined oligosiloxanes as molecular building blocks is a key strategy for constructing advanced silica (B1680970) frameworks and materials with tailored properties. mdpi.com

Formation of Branched and Cyclic Oligosiloxanes

The versatility of the catalytic systems involving this compound extends to the synthesis of non-linear siloxane structures. The same one-pot procedure used to create linear oligomers can be adapted to produce well-defined branched and cyclic oligosiloxanes. mdpi.com The specific architecture of the final product can be directed by the choice of reactants and reaction conditions. For example, the reaction of secondary hydrosilanes (e.g., Et₂SiH₂) can result in the formation of both linear and cyclic oligomers. nih.gov

Furthermore, intramolecular condensation of appropriately designed disilyl compounds can yield novel bridged siloxanes, where a Si-O-Si linkage is contained within a cyclic structure. nih.gov More complex structures, such as spirocyclic oligosiloxanes where two rings are joined by a single silicon atom, have also been synthesized through the condensation of silanol intermediates under specific catalytic conditions. mdpi.com

Applications in Silicone Material Development

The ability to precisely control the synthesis of linear, branched, and cyclic oligosiloxanes using reagents like this compound has significant implications for silicone material development. mdpi.comresearchgate.net Silicones are a broad class of materials that include fluids, elastomers, and resins, with properties dictated by their molecular weight and structure (i.e., the arrangement of M, D, T, and Q units). shinetsusilicone-global.compaint.org

By controlling the siloxane architecture at the molecular level, it is possible to fine-tune the physical and chemical properties of the resulting materials, such as thermal resistance, chemical stability, and mechanical performance. mdpi.com This precise control is anticipated to enable the development of a new generation of high-performance silicone materials for specialized applications. mdpi.com

Role in Sol-Gel Chemistry and Surface Modification

This compound plays a crucial role in sol-gel chemistry and surface modification processes. The sol-gel process is a versatile method for producing solid materials, typically metal oxides, from small molecular precursors through hydrolysis and condensation. wikipedia.orgnih.gov As an alkoxysilane, this compound serves as an excellent precursor or modifying agent in these wet-chemical techniques. cymitquimica.com

Formation of Silanol Groups and Siloxane Networks

The fundamental chemistry underpinning the role of this compound in these applications is its conversion into reactive silanol groups and subsequent formation of stable siloxane networks. The process begins with hydrolysis, where the isopropoxy group (–O–CH(CH₃)₂) reacts with water, replacing it with a hydroxyl group (–OH) to form a silanol (R₃Si–OH). cymitquimica.comdtic.mil

These silanol groups are generally unstable and readily undergo a condensation reaction with other silanols. dtic.mil This condensation forms a highly stable siloxane bond (Si–O–Si), which constitutes the backbone of silicone polymers and the framework of sol-gel derived materials. cymitquimica.comdtic.milresearchgate.net Because this compound has only one hydrolyzable group, it acts as a chain terminator, capping reactive sites and controlling the extent of network formation.

Surface Silylation and Pore Structure Development

In surface modification, this compound is used as a silylating agent. Silylation involves reacting the silane (B1218182) with hydroxyl groups present on a material's surface (e.g., the surface of silica or alumina). This reaction grafts trimethylsilyl groups onto the surface, altering its chemical and physical properties, most notably changing it from hydrophilic (water-attracting) to hydrophobic (water-repelling). scribd.com

Parameterγ-Alumina SupportPost-Silylation & CalcinationSource(s)
Surface Area 127 m²/g~113-134 m²/g ntnu.no
Pore Volume 0.44 cm³/g~0.39 cm³/g ntnu.no
Pore Diameter 13.7 nm~11.6 nm ntnu.no

As a Coupling Agent

Silane coupling agents are organosilicon compounds that possess two reactive groups, enabling them to act as a bridge between organic and inorganic materials. tcichemicals.com One functional group is designed to react with organic polymers, while the other reacts with inorganic surfaces like glass or metal oxides. tcichemicals.com this compound, with its isopropoxy group, can undergo hydrolysis to form a reactive silanol group. cymitquimica.com This silanol can then form stable siloxane bonds with inorganic substrates. researchgate.net

The primary function of a silane coupling agent is to enhance the adhesion at the interface of these dissimilar materials, leading to improved mechanical strength and durability of the resulting composite material, especially under challenging environmental conditions like high humidity. tcichemicals.comdow.com These agents are crucial in the manufacturing of fiberglass-reinforced plastics, artificial marble, and other inorganic-organic hybrid materials. tcichemicals.comresearchgate.net The use of the appropriate silane coupling agent can transform paints, inks, coatings, adhesives, and sealants into materials with superior and long-lasting adhesion. dow.com

Surface Modifier in Coatings, Adhesives, and Sealants

This compound and similar alkoxysilanes are utilized as surface modifiers to alter the properties of coatings, adhesives, and sealants. cymitquimica.comarkema.com When applied to a hydrophilic inorganic surface, the hydrophobic organic groups of the silane impart a water-repellent character. dow.com This is particularly valuable in construction applications for protecting materials from water damage. dow.com

In the context of coatings and inks, surface modifiers can eliminate surface defects such as pinholes and orange peel, resulting in a smoother and more aesthetically pleasing finish. arkema.com They also contribute to improved application properties, for example, by acting as defoaming and lubricating agents. arkema.com In adhesives and sealants, the use of silane-based additives can fine-tune the rheological properties, controlling the body, structure, and ease of application while maintaining excellent slump resistance and not compromising the material's aging, mechanical properties, or weatherability. arkema.combiesterfeld.com The low viscosity of silane-terminated prepolymers allows for the formulation of solvent-free adhesives and sealants, which are more environmentally friendly and less sensitive to temperature changes. scirp.org

Specialized Applications in Complex Molecule Synthesis

Beyond its role in materials science, this compound plays a critical part in the intricate processes of synthesizing complex biological molecules.

Oligonucleotide Synthesis and Purification

The chemical synthesis of oligonucleotides, short sequences of DNA or RNA, is a cornerstone of modern biotechnology and therapeutics. iconplc.com This process is typically carried out on a solid support using phosphoramidite (B1245037) chemistry, which involves a cycle of chemical reactions to sequentially add nucleotide units to the growing chain. google.comatdbio.comgoogle.com

Table 1: Key Steps in Solid-Phase Oligonucleotide Synthesis

Step Description
Coupling A phosphoramidite monomer is activated and reacts with the support-bound nucleotide or oligonucleotide. google.comgoogle.com
Capping Unreacted chains are blocked to prevent the formation of failure sequences. atdbio.com
Oxidation The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester. google.com
Deprotection Protecting groups on the exocyclic amines and the phosphate backbone are removed. nih.gov
Cleavage The completed oligonucleotide is cleaved from the solid support. nih.gov
Purification The desired full-length oligonucleotide is isolated from impurities.

During RNA synthesis, a crucial protecting group is used for the 2'-hydroxyl function of the ribose sugar to prevent unwanted side reactions. atdbio.com A common choice is the tert-butyldimethylsilyl (TBS) group. atdbio.com After the oligonucleotide chain is assembled, these silyl protecting groups must be removed. This desilylation step is often carried out using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF). atdbio.com

However, the deprotection process can be complex. This compound is employed as a fluoride scavenger in certain deprotection protocols. nih.govepo.org For instance, after treatment with a deprotecting agent, this compound can be added to quench the reaction. google.comgoogleapis.com This helps to control the deprotection process and can facilitate the removal of volatile byproducts. google.com

The synthesis of RNA and DNA oligonucleotides involves the use of various protecting groups to ensure the correct sequence is assembled. atdbio.comnih.gov The deprotection process, which removes these protective groups after synthesis, is a critical step that can affect the final purity and yield of the oligonucleotide. nih.gov

In some RNA deprotection methods, after the initial cleavage and deprotection steps using reagents like aqueous methylamine, the sample is further treated. nih.gov In one documented procedure, this compound was used as a fluoride scavenger during the deprotection of a modified RNA 23mer. nih.gov This step was part of a multi-stage process to prepare the RNA for purification by high-performance liquid chromatography (HPLC). nih.gov The use of such scavengers is part of a strategy to achieve high-purity oligonucleotides, which are essential for demanding applications in research and diagnostics.

Table 2: Common Protecting Groups in Oligonucleotide Synthesis

Component Protecting Group
5'-Hydroxyl Dimethoxytrityl (DMT) google.com
2'-Hydroxyl (RNA) tert-Butyldimethylsilyl (TBS) atdbio.com
Exocyclic Amines (A, G, C) Benzoyl, Isobutyryl, Acetyl nih.govnih.gov
Phosphate Cyanoethyl nih.gov
Role in Preventing Desilylation

α-Allylation of Carbonyl Compounds

The α-allylation of carbonyl compounds is a significant carbon-carbon bond-forming reaction in organic synthesis, leading to the creation of homoallylic alcohols and aldehydes which are valuable intermediates in the synthesis of natural products and pharmaceuticals. mdpi.comua.esnih.gov This reaction involves the addition of an allyl group to the α-position of a carbonyl compound. ua.es

While direct searches did not yield specific examples of this compound's use in the α-allylation of carbonyl compounds, the broader context of organosilicon reagents in such reactions is well-established. For instance, allyltitanium reagents, which can be prepared using titanium isopropoxide, are used for the diastereoselective allylation of aldehydes. The general principle involves the generation of a nucleophilic allyl species that attacks the electrophilic carbonyl carbon. Catalytic systems, often involving transition metals like palladium or rhodium, are frequently employed to achieve high enantioselectivity in these transformations. ua.esorganic-chemistry.org The development of green and efficient methods for these reactions, for example using mechanochemistry or aqueous conditions, is an active area of research. mdpi.com

Hydroboration of Alkynes

The hydroboration-oxidation of alkynes is a fundamental two-step process in organic synthesis used to convert alkynes into carbonyl compounds. This reaction exhibits high regioselectivity, proceeding via an anti-Markovnikov addition of a borane (B79455) reagent across the carbon-carbon triple bond. libretexts.orglibretexts.org For terminal alkynes, this sequence yields aldehydes, while internal alkynes are converted to ketones. libretexts.orgorganicchemistrytutor.com

The mechanism begins with the addition of a borane reagent to the alkyne. A key challenge in alkyne hydroboration is that both pi bonds of the alkyne can react. libretexts.org To ensure a single addition, sterically hindered dialkyl boranes such as disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) are commonly employed. libretexts.orgmdpi.com These bulky reagents add once to the alkyne and prevent a second hydroboration event. libretexts.org The addition is a stereospecific syn-addition, where the boron and hydrogen atoms add to the same face of the alkyne, resulting in a vinylborane (B8500763) intermediate with cis stereochemistry. libretexts.org

In the second step, the vinylborane is oxidized, typically using hydrogen peroxide (H₂O₂) in a basic solution. This replaces the boron atom with a hydroxyl group, producing an enol intermediate. organicchemistrytutor.com The enol is unstable and rapidly tautomerizes to its more stable keto form, which is the final aldehyde or ketone product. libretexts.orgorganicchemistrytutor.com When an unsymmetrical internal alkyne is used, a mixture of two different ketone products can be formed because the initial addition of boron can occur on either of the two sp-hybridized carbons. libretexts.org

While direct applications of this compound in this reaction are not extensively documented, its isomer, isopropenoxytrimethylsilane, which is a silyl enol ether, serves as a reagent in the hydroboration of alkynes.

Peterson Reagent Applications

The Peterson olefination is a powerful method for synthesizing alkenes from α-silyl carbanions and carbonyl compounds (aldehydes or ketones). wikipedia.org This reaction is a valuable alternative to phosphorus-based olefinations like the Wittig reaction. youtube.com The reaction proceeds through a β-hydroxysilane intermediate, which is then eliminated to form the target alkene. wikipedia.org

A significant advantage of the Peterson olefination is the stereochemical control it offers. The elimination of the β-hydroxysilane intermediate can be directed to form either the cis- or trans-alkene from the same intermediate by choosing acidic or basic conditions for the elimination step. wikipedia.org

Acid-mediated elimination proceeds via an anti-elimination pathway.

Base-mediated elimination proceeds via a syn-elimination pathway, often involving a cyclic silanolate intermediate. youtube.com

The initial step involves the formation of an α-silyl carbanion, which is typically generated by the deprotonation of a silane or through metal-halogen exchange of an α-halo silane. youtube.com This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone to form the diastereomeric β-hydroxysilane adducts. youtube.com If the α-silyl carbanion bears only alkyl or hydrogen substituents, the β-hydroxysilane intermediate is often stable enough to be isolated at low temperatures. wikipedia.org The diastereomers can then be separated and subjected to either acidic or basic conditions to yield the desired alkene isomer with high stereoselectivity. wikipedia.org In cases where the α-silyl carbanion is stabilized by electron-withdrawing groups, the intermediate is often unstable and eliminates in-situ to directly provide the alkene. wikipedia.org

Although a cornerstone of organosilicon chemistry, specific applications utilizing this compound as a direct precursor for Peterson reagents are not prominently featured in available research. The reagents are more commonly derived from other functionalized silanes.

Reducing Agent in Organic Synthesis

In organic synthesis, reduction reactions involve the gain of electrons by a substance, often through the addition of hydrogen or removal of oxygen. libretexts.org Many reducing agents are based on metal hydrides, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). Organosilanes can also function as reducing agents, but this capability is contingent on the presence of a silicon-hydrogen (Si-H) bond. The hydrogen atom in a Si-H bond is hydridic in nature and can be transferred to a substrate.

This compound has the chemical structure (CH₃)₃SiOCH(CH₃)₂, which contains Si-C and Si-O bonds but lacks a Si-H bond. sigmaaldrich.comscbt.com Consequently, it cannot function as a direct hydride donor and is not used as a conventional reducing agent in the same manner as hydrosilanes like triethylsilane or tetramethyldisiloxane (TMDS).

However, the isopropoxy structural motif can be found in complex reducing agents. For instance, sodium tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride is a highly selective reducing agent capable of reducing aldehydes in the presence of ketones. In this case, the reducing power comes from the borohydride moiety, not the isopropoxy groups themselves.

Substrate for Selective Electrophilic Substitution

Electrophilic substitution reactions involve an electrophile replacing a functional group on a molecule, typically a hydrogen atom. libretexts.org In aromatic chemistry, this involves an electrophile attacking the electron-rich π-system of an aromatic ring to form a resonance-stabilized carbocation (an arenium ion), followed by deprotonation to restore aromaticity. libretexts.orgmasterorganicchemistry.comdalalinstitute.commasterorganicchemistry.com

For organosilanes, electrophilic substitution can occur at different positions depending on the structure of the molecule and the nature of the electrophile. The reaction often involves the cleavage of a silicon-carbon bond. In the case of this compound, the potential sites for electrophilic attack are the lone pair electrons on the oxygen atom or the bonds connected to the silicon atom (Si-O and Si-C). An electrophile could coordinate to the oxygen atom, making the isopropoxy group a better leaving group, or it could attack one of the methyl groups attached to the silicon. However, specific, well-documented examples of this compound serving as a substrate for selective electrophilic substitution are not prevalent in the reviewed literature.

Catalytic Applications and Mechanistic Insights

Role in Catalytic Hydride Transfer Reactions

This compound plays a role as a key starting material in the synthesis of complex siloxanes via the Piers-Rubinsztajn reaction, a process that involves catalytic hydride transfer. researchgate.netmdpi.com The Piers-Rubinsztajn reaction is the condensation between a hydrosilane (containing a Si-H bond) and an alkoxysilane (containing a Si-OR bond), typically catalyzed by the strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃. mdpi.comrsc.org This reaction forms a stable siloxane (Si-O-Si) bond and releases a hydrocarbon as a byproduct. mdpi.com

The core of the reaction is a B(C₆F₅)₃-mediated hydride transfer from the silicon atom of the hydrosilane to the carbon atom of the alkoxy group on the alkoxysilane. mdpi.com This process provides a powerful and precise method for constructing well-defined siloxane oligomers and polymers under mild conditions and with high yields. mdpi.commcmaster.ca

In a notable example of a sequential, one-pot methodology, this compound was used as a starting material to construct a linear pentasiloxane with alternating diphenylsiloxy and diethylsiloxy units. researchgate.netmdpi.com This multi-step synthesis demonstrates the utility of this compound as a foundational block in processes reliant on catalytic hydride transfer for the controlled assembly of advanced silicone materials. researchgate.netmdpi.com

Use in Gold(I) Complex Catalysis

Gold(I) complexes have emerged as exceptionally versatile and powerful catalysts in modern organic synthesis due to their nature as soft, carbophilic Lewis acids. beilstein-journals.org They show a high affinity for activating carbon-carbon multiple bonds, such as those in alkynes and allenes, toward nucleophilic attack. beilstein-journals.org This reactivity has been harnessed to develop a wide array of transformations, including the formation of new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org

While direct catalytic cycles involving this compound are not commonly cited, its chemical class—alkoxysilanes and their isomers, silyl enol ethers—are relevant substrates in gold-catalyzed reactions. For example, gold(I) catalysts are effective in promoting domino cyclization reactions of silyl enol ethers. beilstein-journals.org In one reported method, a gold(I) complex catalyzes a 5-exo-dig cyclization cascade involving an enol ether and an alkyne to generate substituted polyaromatic heterocycles like benzofurans and benzothiophenes in high yields under mild conditions. beilstein-journals.org The reaction is initiated by the gold(I) complex coordinating to the alkyne, which triggers the cyclization. beilstein-journals.org

This demonstrates that while this compound itself may not be the direct substrate, related silyl ethers are valuable participants in sophisticated gold-catalyzed transformations, highlighting the synthetic potential of this class of compounds in advanced catalysis.

Advanced Characterization and Analytical Methodologies for Isopropoxytrimethylsilane and Its Derivatives

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure and composition of isopropoxytrimethylsilane.

Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In its basic form, MS provides a mass-to-charge ratio (m/z) of the parent ion and its fragments, which helps in confirming the molecular weight.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS): HRESI-MS is a soft ionization technique that allows for the analysis of intact molecular ions with very high mass accuracy. csic.es This precision enables the unambiguous determination of the elemental formula of a compound. csic.esnih.gov For example, HRESI-MS analysis of a derivative of this compound can confirm its molecular formula by matching the experimentally observed mass to the theoretically calculated mass with a high degree of accuracy. csic.es

Ion Calculated m/z Observed m/z Formula
[M+H]⁺133.1154133.1152C₆H₁₇OSi

This is a hypothetical example to illustrate the data obtained from HRESI-MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a "gold standard" for identifying and quantifying volatile and semi-volatile organic compounds. wikipedia.orgthermofisher.comresolvemass.ca The sample is first vaporized and separated into its components in the gas chromatograph before each component is introduced into the mass spectrometer for detection. scioninstruments.com

In the context of this compound, GC-MS is used to confirm its presence and purity. The gas chromatogram will show a peak at a specific retention time corresponding to this compound, and the mass spectrum of that peak will exhibit a characteristic fragmentation pattern. csic.es

Retention Time (min) Major Fragments (m/z) Compound
Varies117, 75, 73, 59This compound

The retention time is dependent on the specific GC column and conditions used. Fragmentation patterns are characteristic of the molecule's structure.

Chromatographic Techniques

Chromatographic techniques are essential for separating this compound from complex mixtures, either for purification or for quantitative analysis.

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. wikipedia.orgbiomedpharmajournal.org It operates by pumping a liquid sample mixture (mobile phase) through a column filled with a solid adsorbent material (stationary phase). shimadzu.comresearchgate.net The separation is based on the differential interactions of the sample components with the stationary phase. gtiit.edu.cn While GC is often preferred for volatile compounds like this compound, HPLC can be employed for the analysis of its less volatile derivatives or in situations where derivatization for GC is not desirable. nasa.gov

Different modes of HPLC, such as normal-phase, reversed-phase, and ion-exchange, can be utilized depending on the polarity and properties of the analytes. biomedpharmajournal.org

X-ray Diffraction Studies of Related Structures

Direct single-crystal X-ray diffraction data for this compound is not commonly reported, likely due to its low melting point and difficulty in obtaining suitable single crystals. However, X-ray crystallography has been extensively used to determine the precise atomic and molecular structures of a vast array of related crystalline organosilicon compounds, including other alkoxysilanes, silanols, and siloxanes. wikipedia.org These studies provide critical insights into the geometric parameters that are transferable to this compound.

Analysis of crystal structures of related silyl (B83357) ethers and siloxanes reveals consistent trends in bond lengths and angles around the silicon atom. acs.orgwikipedia.org The silicon-oxygen (Si-O) bond in silyl ethers is a key structural feature. In siloxanes, the Si-O bond length is typically around 1.64 Å. wikipedia.org The silicon-carbon (Si-C) bond length is generally longer, approximately 1.92 Å. wikipedia.org

A notable feature of structures containing the Si-O-Si linkage (siloxanes) is the wide Si-O-Si bond angle, which is typically around 142.5°. wikipedia.org This is significantly more open than the C-O-C angle in typical dialkyl ethers (around 111°), which contributes to the high flexibility and low rotational barriers of siloxane chains. wikipedia.org While this compound is an alkoxysilane (Si-O-C), the principles of tetrahedral geometry around the silicon atom are conserved.

X-ray diffraction studies on more complex siloxy derivatives provide further context. For instance, the crystal structure of a transition metal boryloxide complex incorporating tris(tert-butoxy)siloxy ligands, Cp₂Zr(Me)OB[OSi(OᵗBu)₃]₂, has been determined. acs.orgnih.gov Such studies, while on more complex molecules, confirm the local geometry around the silicon atom and how it is influenced by bulky substituents. Similarly, the structures of iridium(I) siloxide complexes have been elucidated, showing the interaction of siloxy groups with metal centers. rsc.org These complex structures serve as valuable models for understanding the steric and electronic environment of the silicon center in various chemical contexts.

The table below summarizes typical bond parameters found in related siloxy compounds, which can be considered representative for this compound.

Parameter Typical Value Context
Si-O Bond Length1.64 ÅFound in siloxanes wikipedia.org
Si-C Bond Length1.92 ÅCompared to Si-O bond wikipedia.org
Si-O-Si Bond Angle142.5°Found in siloxanes wikipedia.org
C-O-C Bond Angle111°For comparison in dialkyl ethers wikipedia.org

This interactive table provides a summary of key structural parameters derived from X-ray diffraction studies of related silicon compounds.

Computational Chemistry and Theoretical Studies

Computational chemistry and theoretical studies serve as powerful tools to complement experimental data, offering deep insights into the reactivity, mechanisms, and properties of molecules like this compound. researchgate.netresearchgate.netarxiv.org These methods can model systems and processes that are difficult to study experimentally.

Theoretical methods, particularly density functional theory (DFT), are widely used to predict the mechanisms and preferred pathways of reactions involving alkoxysilanes. mdpi.com The polymerization of alkoxysilanes, for example, involves complex hydrolysis and condensation steps. mdpi.comgelest.com Computational studies can map out the energy profiles of these reaction steps, identifying transition states and intermediates. mdpi.com For instance, the hydrolysis of an alkoxysilane (≡Si-OR) to a silanol (B1196071) (≡Si-OH) and the subsequent condensation to form a siloxane bridge (≡Si-O-Si≡) can be modeled to understand the influence of catalysts and substituents. mdpi.comresearchgate.net

Computational chemistry has been applied to various reactions of silyl ethers, which are structurally related to this compound. For example, theoretical studies on the radical trifluoromethylation of silyl enol ethers have elucidated the reaction mechanism, suggesting that complexation with a dialkylzinc accelerates the radical addition. researchgate.net Similarly, the mechanism of the Piers-Rubinsztajn reaction, a tris(pentafluorophenyl)borane-catalyzed process, has been investigated through computational studies. mdpi.com These studies confirmed the formation of a silyloxonium ion as a key intermediate. mdpi.com Such insights are crucial for optimizing reaction conditions and designing new synthetic methodologies.

Hydride transfer reactions are fundamental in organosilicon chemistry, and computational studies have been instrumental in elucidating their often complex mechanisms. researchgate.net The reduction of ketones with silanes, for instance, can proceed through different pathways, including the formation of a metal hydride intermediate. researchgate.net Computational modeling helps to distinguish between these potential mechanisms by calculating the energy barriers associated with each step.

Theoretical studies on the hydrogenation of silyl enol ethers catalyzed by frustrated Lewis pairs (FLPs) have detailed a stepwise mechanism involving hydrogen activation, proton transfer, and finally, hydride transfer. sioc-journal.cn DFT calculations showed that the proton transfer is the rate-determining step in this process. sioc-journal.cn

In other systems, such as reductions involving triethylsilane (Et₃SiH) and potassium tert-butoxide (KOtBu), computational studies support mechanisms involving silyl radicals. wiley.com However, these studies also consider alternative pathways, including direct hydride transfer from silicate (B1173343) anion intermediates. wiley.com The energy profiles for these competing pathways can be calculated to determine the most likely route under specific reaction conditions. The table below outlines different proposed mechanisms for hydride transfer involving silanes, often supported by computational evidence.

Reaction System Proposed Mechanism Computational Finding Reference
Ketone Reduction with PhenylsilaneEnzymatic zinc hydride formationQM/MM optimized structures of intermediates were calculated. researchgate.net
Silyl Enol Ether HydrogenationFLP-catalyzed H₂ activation, proton transfer, hydride transferProton transfer is the rate-determining step; hydride transfer is barrierless. sioc-journal.cn
Carbonyl HydrosilylationActivation of silane (B1218182) by B(C₆F₅)₃ to form an ion pair, followed by hydride transfer.Computational evidence supports the formation of an electrophilic silicon center. rsc.org
Piers-Rubinsztajn ReactionFormation of a silyloxonium ion intermediate, followed by hydride transfer.Computational studies confirmed the silyloxonium ion on the reaction pathway. mdpi.com

This interactive table summarizes findings from computational studies on various hydride transfer mechanisms involving silanes.

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a flexible molecule like this compound, which has several rotatable bonds (Si-O, O-C, and C-C bonds), numerous conformations are possible. Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of molecules. nih.govrsc.org

MD simulations model the movement of atoms and molecules over time based on a force field that describes the interatomic forces. mdpi.com By simulating the molecule at a given temperature, one can observe transitions between different conformations and determine the relative populations of various conformational states. nih.gov This provides a dynamic picture of the molecule's structure, which is often more realistic than a static image, especially in solution or at elevated temperatures. mdpi.com

For this compound, MD simulations could be used to:

Identify the most stable (lowest energy) conformations.

Determine the energy barriers for rotation around the Si-O and O-C bonds.

Understand how intermolecular interactions with solvent molecules might influence conformational preferences.

These methods have been successfully applied to analyze the conformations of various cyclic and acyclic molecules, demonstrating the reliability of MD as a tool for conformational analysis. nih.govrsc.org The insights gained are crucial for understanding how the molecule's shape affects its physical properties and reactivity.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Pathways

The exploration of new, efficient, and selective synthetic routes is a cornerstone of chemical research. While isopropoxytrimethylsilane is commercially available, future research is expected to focus on novel pathways for its synthesis and its application in the synthesis of complex molecules. A key area of interest lies in developing catalytic methods to replace traditional stoichiometric processes, aligning with the principles of green chemistry.

Expanded Applications in Advanced Materials Science

The field of advanced materials science continuously seeks new building blocks to create materials with tailored properties. strath.ac.ukresearchgate.net Organoalkoxysilanes, including this compound, are valuable precursors for modifying material surfaces and creating new hybrid materials. mdpi.com Future research will likely explore the incorporation of this compound into polymers, ceramics, and composites to enhance properties such as thermal stability, hydrophobicity, and mechanical strength. strath.ac.ukmdpi.com Its function as a coupling agent or surface modifier is a promising avenue for developing advanced materials for diverse applications, from construction to electronics. strath.ac.ukunige.it

Table 1: Potential Applications in Advanced Materials

Application Area Potential Role of this compound Desired Material Property
Coatings & Sealants Surface modifying agent Enhanced hydrophobicity, durability
Composites Coupling agent Improved matrix-filler adhesion
Electronics Dielectric material precursor Low dielectric constant, thermal stability

| Building Materials | Additive in concrete/cement | Increased resistance to chemical attack |

Integration with Nanotechnology and Nanomaterials

Nanotechnology represents a significant frontier for advanced materials, and this compound is finding its place in this domain. nih.gov A key application is its use as a scavenger for fluoride (B91410) ions, which can be detrimental byproducts in certain nanomaterial syntheses. nih.gov In one study focused on assembling atomically precise organomimetic cluster nanomolecules, this compound was employed to scavenge fluoride byproducts generated during a nucleophilic aromatic substitution (SNAr) reaction. nih.gov This prevented unwanted side reactions and enabled the controlled self-assembly of the desired nanostructures. nih.gov

This specific function highlights a broader potential role for this compound in the controlled synthesis of various nanomaterials where fluoride-releasing reagents are used. Future research could expand its use in the fabrication of other nanoparticles, quantum dots, and nanostructured surfaces where precise chemical control is paramount.

Controlled Synthesis of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the advantageous properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability). mdpi.comrsc.org Organoalkoxysilanes are fundamental building blocks in the synthesis of these materials, often via sol-gel processes. mdpi.commdpi.com These hybrid materials can be classified into two main types: Class I, where the organic and inorganic components have weak interactions (e.g., van der Waals forces), and Class II, where they are linked by strong covalent bonds. rsc.orgnih.gov

This compound, with its hydrolyzable isopropoxy group, can participate in co-condensation reactions with other precursors like tetraethoxysilane (TEOS) to form a silica (B1680970) network functionalized with trimethylsilyl (B98337) groups. This allows for precise control over the material's properties at the molecular level. Future research is directed towards designing sophisticated hybrid materials where this compound can be used to tailor surface properties, control porosity, and introduce specific functionalities for applications in catalysis, sensors, and biomedicine. mdpi.commdpi.com

Table 2: Research Directions for this compound in Hybrid Materials

Research Area Objective Method Potential Application
Surface Functionalization Modify surface energy and hydrophobicity Co-condensation with silica precursors Self-cleaning surfaces, anti-fouling coatings
Porous Material Synthesis Control pore size and distribution Use as a templating or capping agent Catalysis, separation membranes

| Biomaterial Development | Create biocompatible and bioactive materials | Incorporation into hybrid scaffolds | Tissue engineering, drug delivery |

Computational Design and Prediction of Reactivity

Computational modeling has become an indispensable tool in modern chemistry for predicting molecular properties and reaction outcomes. researchgate.netnih.gov Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure and predict the reactivity of molecules like this compound with high accuracy. researchgate.net

Future research will increasingly leverage computational approaches to:

Predict Reaction Mechanisms: Simulate reaction pathways involving this compound to understand its role as a reagent, such as its fluoride scavenging mechanism, and to optimize reaction conditions. frontiersin.org

Design Novel Materials: Model the interaction of this compound with surfaces and other molecules to design new hybrid materials and nanomaterials with desired properties before their experimental synthesis. energy.gov

Screen for New Applications: Computationally screen the reactivity of this compound against various substrates to identify potential new applications in organic synthesis and materials science. nih.gov

By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new technologies based on this compound.

Sustainable and Green Chemistry Approaches in this compound Synthesis and Application

The principles of green chemistry aim to make chemical processes more environmentally benign by reducing waste, minimizing energy consumption, and using safer chemicals. ijnc.ir These principles are highly relevant to the future of this compound.

Future research in this area will focus on:

Greener Synthesis: Developing catalytic, solvent-free, or bio-based synthetic routes for this compound to replace current methods that may rely on hazardous reagents or generate significant waste. acs.org The use of biocatalysis, such as enzymes, is a promising strategy to achieve high selectivity and avoid the need for protecting groups. acs.org

Atom Economy: Designing synthetic applications of this compound that maximize the incorporation of all atoms from the starting materials into the final product. synthiaonline.com

Safer Applications: Utilizing this compound as a less hazardous alternative to other reagents in various chemical processes.

By integrating green chemistry principles, the lifecycle of this compound, from its production to its final application, can be made more sustainable. scientificupdate.com

Biological and Pharmaceutical Research Avenues

This compound is emerging as a valuable tool in biological and pharmaceutical research, primarily as a specialized reagent in the synthesis of complex biomolecules. lookchem.com Its application as a fluoride scavenger has been particularly impactful in nucleic acid chemistry.

Detailed research findings indicate its use in:

DNA Cross-Link Studies: The efficient synthesis of DNA duplexes containing reduced acetaldehyde (B116499) interstrand cross-links was made possible by using this compound to prevent the desilylation of intermediates by fluoride ions. acs.orgnih.gov These synthetic DNA cross-links are crucial for studying the Fanconi Anemia (FA) DNA repair pathway, which is vital for understanding cancer and bone marrow failure. acs.orgnih.gov

RNA Interference (RNAi) Research: The compound has been used in the stepwise synthesis of RNA-peptide conjugates. csic.es These conjugates, which can carry sequences like nuclear localization peptides, are designed to improve the cellular uptake and efficacy of small interfering RNAs (siRNAs) for therapeutic applications. csic.es

MicroRNA Research: In the chemical synthesis of pre-microRNAs (pre-miRNAs), this compound was used during the purification process. nih.gov These synthetic pre-miRNAs are valuable tools for investigating the dual-strand activity of miRNAs in cellular pathways, such as apoptosis and immune responses. nih.gov

Future research is expected to build on these findings, expanding the use of this compound to facilitate the synthesis of other complex and sensitive biomolecules for drug discovery and diagnostics.

Q & A

Q. What statistical approaches are recommended for analyzing variability in hydrophobicity measurements across substrates?

  • Methodology : Apply multivariate analysis (e.g., ANOVA) to contact angle data, accounting for substrate roughness (measured via atomic force microscopy, AFM). Use principal component analysis (PCA) to identify dominant variables (e.g., curing time, humidity) .

Q. How can isotopic labeling (e.g., deuterated isopropoxy groups) elucidate degradation pathways in environmental studies?

  • Methodology : Synthesize deuterated analogs and track degradation products via high-resolution mass spectrometry (HRMS) and isotope-ratio monitoring. Compare degradation rates in simulated environmental matrices (soil, water) .

Tables for Key Parameters

Parameter Technique Typical Values Reference
Boiling PointGas Chromatography110–112°C
Hydrolytic Half-Life (pH 7)²⁹Si NMR Kinetics48–72 hours
Surface Contact AngleGoniometry105–115° (on silica)
Thermal Decomposition OnsetTGA220–240°C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.